molecular formula C8H9ClN2S B1272950 1,3-Benzothiazol-2-ylmethylamine hydrochloride CAS No. 29198-41-2

1,3-Benzothiazol-2-ylmethylamine hydrochloride

Cat. No.: B1272950
CAS No.: 29198-41-2
M. Wt: 200.69 g/mol
InChI Key: WCZDQDCFSDCIIC-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-ylmethylamine hydrochloride is a versatile organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 160.6 g/mol and a melting point of 209-212°C. The chemical formula for this compound is C7H10ClN2S. It is also known as benzothiazolium chloride, 2-methyl-1,3-benzothiazole hydrochloride, or BHMC.

Scientific Research Applications

Synthesis and Derivative Formation

1,3-Benzothiazol-2-ylmethylamine hydrochloride and its derivatives find significant applications in the synthesis of various complex organic compounds. For instance, Velikorodov et al. (2011) describe the formation of 1,3-benzothiazol-2(3H)-one, a compound derived from 2-aminobenzenethiol, which is structurally similar to this compound (Velikorodov et al., 2011). This process highlights the potential of such compounds in creating novel derivatives for various applications.

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibition properties, particularly in steel. Hu et al. (2016) synthesized benzothiazole derivatives and found them to be effective inhibitors against steel corrosion in acidic environments (Hu et al., 2016). This suggests a potential application of this compound in corrosion prevention.

Antitumor Activities

Compounds structurally similar to this compound have been explored for their antitumor activities. Chua et al. (1999) studied 2-(4-aminophenyl)benzothiazoles, noting their potent and selective antitumor activity against various cancer cell lines (Chua et al., 1999). This indicates the potential of benzothiazole derivatives in cancer research.

Decarboxylation Studies

Research by Baudet and Otten (1970) on benzothiazol-2-yl glyoxylic acid, which shares a common benzothiazole core with this compound, involved studying its decarboxylation behavior (Baudet & Otten, 1970). This type of research is crucial in understanding the chemical behavior of benzothiazole derivatives.

Crystal Structure Analysis

The crystal structure of benzothiazole derivatives has been an area of interest in material science. Aydın et al. (2002) conducted a study on the molecular structure of a benzothiazole compound using X-ray analysis (Aydın et al., 2002). Insights from such studies are valuable in the development of materials with specific properties.

Laser Dye Applications

Benzothiazole derivatives have been used in the development of laser dyes. Azim et al. (2005) investigated the electronic absorption and emission spectra of a benzothiazole compound, 3-(benzothiazol-2-yl)-7-hydroxycoumarin, highlighting its potential as a laser dye (Azim et al., 2005). This suggests a possible application of this compound in optoelectronics.

Potential as an MR Contrast Agent

In medical imaging, specific benzothiazole derivatives have been explored as MR contrast agents. Saini et al. (2013) synthesized a Gd-based MR contrast agent using a benzothiazole compound, demonstrating its utility in brain imaging (Saini et al., 2013). This highlights the potential use of similar compounds in medical diagnostics.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZDQDCFSDCIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379932
Record name 1,3-benzothiazol-2-ylmethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29198-41-2, 42182-65-0
Record name 1,3-benzothiazol-2-ylmethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Aminomethyl)-1,3-benzothiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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